molecular formula C10H8Cl2O2 B2680374 2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid CAS No. 91329-59-8

2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2680374
CAS No.: 91329-59-8
M. Wt: 231.07
InChI Key: FXCBDXFLIRQPTP-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8Cl2O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 2,5-dichlorophenylacetic acid. One common method is the reaction of 2,5-dichlorophenylacetic acid with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylate salts or esters.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like chlorine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
  • 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
  • 2-(2,5-Dichlorophenyl)cyclopropane-1-methanol

Comparison: 2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physicochemical properties and biological activities, making it a compound of particular interest in research and development.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCBDXFLIRQPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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